molecular formula C3H2INS B1589636 2-Iodothiazole CAS No. 3034-54-6

2-Iodothiazole

Cat. No.: B1589636
CAS No.: 3034-54-6
M. Wt: 211.03 g/mol
InChI Key: VAQSRTGFMKWNIH-UHFFFAOYSA-N
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Description

2-Iodothiazole is a heterocyclic compound containing a thiazole ring substituted with an iodine atom at the second position The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodothiazole can be synthesized through several methods. One common approach involves the iodination of thiazole. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the thiazole ring .

Another method involves the metalation of thiazole followed by iodination. In this approach, thiazole is first deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a thiazole anion. This anion is then treated with iodine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminothiazole derivative, while cross-coupling with an aryl boronic acid produces an arylthiazole .

Mechanism of Action

The mechanism of action of 2-iodothiazole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, certain this compound derivatives have been shown to inhibit specific enzymes involved in microbial growth, leading to their antimicrobial activity .

Comparison with Similar Compounds

2-Iodothiazole can be compared with other halogenated thiazoles, such as 2-bromothiazole and 2-chlorothiazole. While all these compounds share the thiazole ring structure, the different halogen substituents impart unique reactivity and properties. For instance, this compound is often more reactive in cross-coupling reactions compared to its brominated and chlorinated counterparts due to the weaker carbon-iodine bond .

List of Similar Compounds

Properties

IUPAC Name

2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQSRTGFMKWNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446447
Record name 2-Iodothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-54-6
Record name 2-Iodothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Iodothiazole utilized in the synthesis of complex molecules like thiazolyl peptide antibiotics?

A: this compound plays a crucial role in synthesizing thiazolyl peptides, such as the antibiotic GE2270 A []. Its iodine atom acts as a leaving group in cross-coupling reactions like the Negishi coupling. This allows for the sequential attachment of molecular fragments to the thiazole ring, ultimately building up the complex structure of the antibiotic [].

Q2: What are the common byproducts encountered when using this compound in photochemical reactions, and how do they form?

A: A significant byproduct observed during the photolysis of this compound, especially in the presence of aromatic compounds, is 3-arylisothiazoles [, ]. These form through a rearrangement of the initially formed 2-arylthiazoles. This rearrangement likely proceeds through a radical mechanism triggered by the photolytic generation of thiazol-2-yl radicals [, ].

Q3: How does the reactivity of this compound in photochemical reactions compare to its chloro-analog?

A: Research indicates a significant difference in reactivity between this compound and 2-Chlorothiazole in photochemical reactions. For instance, while this compound readily reacts with benzene under photochemical conditions to yield ethyl 3-phenylisothiazole-4-carboxylate, 2-Chlorothiazole remains unreactive under identical conditions []. This difference in reactivity likely stems from the weaker carbon-iodine bond in this compound, making it more susceptible to homolytic cleavage and subsequent radical reactions under photochemical conditions [].

Q4: What insights into the reactivity of the thiazol-2-yl radical can be derived from its reactions with aromatic compounds?

A: Studies involving the reactions of thiazol-2-yl radicals, generated from this compound, with various aromatic substrates provide valuable information about the radical's nature []. By analyzing the isomeric ratios and relative rates of substitution, researchers have determined that the thiazol-2-yl radical exhibits electrophilic characteristics []. This knowledge is crucial for predicting its reactivity and regioselectivity in complex reaction settings.

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